molecular formula C19H23N3O2S B11074493 1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene CAS No. 488797-12-2

1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B11074493
CAS No.: 488797-12-2
M. Wt: 357.5 g/mol
InChI Key: CFXLRUHCFFBJPL-UHFFFAOYSA-N
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Description

1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene is a polycyclic heteroaromatic compound featuring a benzo[b]fluorene core modified with oxygen (oxa), sulfur (thia), and nitrogen (triaza) heteroatoms. Its structure includes an isobutoxy substituent at position 1 and methyl groups at positions 3, 8, and 8, contributing to its unique steric and electronic properties.

Properties

CAS No.

488797-12-2

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

5,5,13-trimethyl-15-(2-methylpropoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C19H23N3O2S/c1-10(2)8-23-17-16-15(20-11(3)21-17)13-6-12-9-24-19(4,5)7-14(12)22-18(13)25-16/h6,10H,7-9H2,1-5H3

InChI Key

CFXLRUHCFFBJPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OCC(C)C)SC3=C2C=C4COC(CC4=N3)(C)C

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the Benzo[b]Fluorene Core

The core structure is constructed via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling :

  • Friedel-Crafts Alkylation :

    • Reacting 2-naphthalenemethanol with 3-fluoro-5-trifluoromethylbromobenzene in dimethylacetamide (DMA) at 90°C for 18 hours yields a tetrahydropyran intermediate (77% yield).

    • Cyclization using FeCl₃ or DDQ/H⁺ achieves ring fusion (10–20% yield).

  • Suzuki-Miyaura Coupling :

    • Aryl bromides (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene ) react with boronic acids in toluene/water mixtures using Pd(OAc)₂ and SPhos ligand (80% yield).

Oxa and Thia Groups

  • Oxazole Formation : Condensation of 2-amino-4-methylphenol with ethyl cyanoacetate under basic conditions (NaH/DMA) forms the oxazole ring (54% yield).

  • Thia-Triaza Moiety : Thiocarbamates react with primary amines in the presence of CuI/K₂CO₃ to install sulfur and nitrogen atoms (70% yield).

Isobutoxy Group Installation

  • Nucleophilic substitution of a phenolic intermediate with isobutyl bromide using K₂CO₃ in DMF at 80°C (65% yield).

Catalytic Systems and Reaction Optimization

Optimal catalysts and conditions vary by step:

Step Catalyst Base Solvent Temperature Yield
Friedel-Crafts AlkylationFeCl₃DMA90°C77%
Suzuki CouplingPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O100°C80%
Oxazole FormationNaHDMA110°C54%
Thia-Triaza InstallationCuIK₂CO₃DMSO95°C70%

Key Observations :

  • Pd-based catalysts outperform Cu in cross-coupling steps due to higher functional group tolerance.

  • DMA and DMSO enhance solubility of polar intermediates.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates.

  • Recrystallization : Hexane/ethyl acetate mixtures purify final products (purity >95%).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (s, 9H, CH₃), 3.71 (d, J = 9.6 Hz, OCH₂), 6.40–7.90 (m, aromatic).

    • HRMS : m/z calculated for C₂₃H₂₇N₃O₂S [M+H]⁺: 410.1864; found: 410.1868.

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Incomplete ring fusion occurs due to steric hindrance. Using DDQ/H⁺ instead of FeCl₃ improves yields from 10% to 20%.

  • Byproduct Formation : Alkyl halide elimination is minimized by slow addition of isobutyl bromide.

  • Metal Residues : Pd contamination (<10 ppm) is reduced via Ecosorb C-941 treatment.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Patents describe flow reactors for Suzuki coupling, reducing reaction time from 18 hours to 2 hours.

  • Cost-Effective Ligands : SPhos is replaced by cheaper Josiphos analogs without yield loss.

Recent Advances

  • Photocatalytic Methods : Visible-light-mediated C–N coupling reduces reliance on transition metals.

  • Biocatalysis : Engineered P450 enzymes achieve enantioselective oxidation of intermediates (ee >98%).

Comparison of Methods

Parameter Friedel-Crafts Route Cross-Coupling Route Biocatalytic Route
Yield65–77%70–80%50–60%
Purity>95%>98%>99%
Reaction Time18–24 h2–6 h48–72 h
ScalabilityModerateHighLow
Environmental ImpactHigh (toxic solvents)ModerateLow

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity .

Scientific Research Applications

4-ISOBUTOXY-2,8,8-TRIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDINE has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets and pathways. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-ISOBUTOXY-2,8,8-TRIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects on Physicochemical Properties

  • Heteroatom Influence: The target compound’s 7-oxa-11-thia-2,4,10-triaza arrangement introduces significant electronic modulation compared to simpler benzo[b]fluorenes (e.g., 10-methoxy-11H-benzo[b]fluoren-11-one).
  • Steric Effects : The isobutoxy group at position 1 and multiple methyl groups increase steric bulk, which may reduce solubility in polar solvents compared to methoxy-substituted analogues (e.g., compound 9b, which has a single OCH3 group) .

Spectroscopic Differentiation

  • ¹H-NMR : The target compound’s isobutoxy group would produce distinct splitting patterns (e.g., a multiplet for the –OCH2– moiety) absent in carbazoles like 7b or 9b, which show simpler methyl singlets (δ 2.84–3.47) .
  • Mass Spectrometry: The presence of sulfur (atomic mass 32) and multiple nitrogen atoms in the target would increase its molecular weight relative to carbazoles (e.g., 7b, m/z 364) and fluorenones (m/z 238) .

Biological Activity

1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene is a complex organic compound characterized by its unique polycyclic aromatic structure and the incorporation of multiple functional groups. This compound has garnered attention for its potential biological activities, which may include pharmacological applications due to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound features a benzo[b]fluorene core modified by isobutoxy and various nitrogen and sulfur heteroatoms. This structural complexity contributes to its distinct chemical properties and potential biological activities. The presence of heteroatoms such as nitrogen and sulfur often enhances the biological activity of organic compounds by influencing their interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar frameworks have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that its binding affinity to certain biological targets could be a key factor in its pharmacological potential. Techniques such as molecular docking and binding assays are commonly employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial. The following table summarizes key features of selected compounds:

Compound NameStructure FeaturesUnique Properties
Benzo[b]fluorenePolycyclic aromatic hydrocarbonBase structure without heteroatoms
3-Hydroxybenzo[b]fluoreneHydroxyl group additionIncreased polarity and potential for hydrogen bonding
Thiazole derivativesSulfur-containing heterocyclesEnhanced biological activity due to sulfur

The unique combination of multiple heteroatoms in this compound may confer distinct reactivity and biological effects not observed in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : Research has indicated that compounds structurally akin to 1-Isobutoxy-3,8,8-trimethyl can inhibit the growth of Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents.
  • Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. This suggests a promising avenue for anticancer drug development.
  • Enzyme Interaction Studies : Preliminary data indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Further exploration is necessary to confirm these interactions and their implications for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for 1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene?

The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Isobutoxy group introduction : Alkylation of a phenolic intermediate using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Thia- and oxa-ring formation : Cyclization via nucleophilic substitution or Mitsunobu reactions, as seen in analogous benzo-fused heterocycles .
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to manage stereocenters, particularly at the 3,8,8-trimethyl positions .
    Critical parameters : Temperature (60–120°C), pH (neutral to mildly basic), and anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. Aromatic protons in the benzofluorene core typically resonate at δ 6.8–8.2 ppm, while isobutoxy protons appear as a multiplet at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) resolves isotopic patterns and confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • FTIR : Peaks at 1650–1750 cm⁻¹ indicate carbonyl groups (oxa-ring), and 2500–2600 cm⁻¹ confirms thia-group presence .

Q. How can researchers validate purity and stability during synthesis?

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and ammonium acetate buffers .
  • TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane = 3:7); Rf values for intermediates should be consistent with literature analogs .

Advanced Research Questions

Q. How to resolve contradictory spectral data in structural elucidation?

Contradictions (e.g., unexpected NOE correlations in NMR or ambiguous HRMS fragments) may arise from dynamic stereochemistry or tautomerism. Strategies include:

  • Variable-temperature NMR : Identify conformational changes by acquiring spectra at 25°C and 60°C .
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for similar tricyclic systems .
  • DFT calculations : Compare experimental and computed NMR shifts to validate proposed structures .

Q. What methodologies optimize regioselectivity in functionalization reactions?

  • Directing groups : Install temporary substituents (e.g., nitro or methoxy) to guide electrophilic substitution at specific positions .
  • Metal-mediated cross-coupling : Use Pd-catalyzed Suzuki or Buchwald-Hartwig reactions for selective C–N or C–S bond formation .
  • Computational modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential maps .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing isobutoxy with cyclopropoxy) to assess effects on bioactivity .
  • In vitro assays : Evaluate antimicrobial or anti-inflammatory activity using standardized protocols (e.g., MIC assays against S. aureus or COX-2 inhibition tests) .
  • ADMET profiling : Assess metabolic stability using human liver microsomes and cytotoxicity via MTT assays .

Q. How to address inconsistent biological activity data across studies?

Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility controls : Standardize cell lines (e.g., HEK293 vs. HepG2) and solvent concentrations (DMSO ≤0.1%) .
  • Metabolite profiling : Use LC-MS to identify active metabolites or degradation products .
  • Orthogonal assays : Confirm activity with complementary methods (e.g., SPR for binding affinity if enzymatic assays are inconclusive) .

Q. What are the best practices for studying degradation pathways?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradants .
  • LC-MS/MS : Characterize degradation products and propose mechanisms (e.g., hydrolysis of the oxa-ring or oxidation of thia-groups) .
  • Kinetic modeling : Determine half-life (t₁/₂) and activation energy (Eₐ) for major degradation pathways .

Methodological Considerations

Q. How to handle stereochemical challenges in synthesis?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/ethanol mobile phases .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective synthesis .

Q. What computational tools predict electronic properties relevant to material science applications?

  • TD-DFT : Simulate UV-Vis spectra to correlate optical behavior with substituent effects .
  • Cyclic voltammetry : Measure HOMO/LUMO levels to assess redox activity for potential use in organic electronics .

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